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Compound of Interest

Compound Name:
DREADD agonist 21

dihydrochloride

Cat. No.: B2385843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, mechanism

of action, and experimental application of DREADD (Designer Receptors Exclusively Activated

by Designer Drugs) Agonist 21 Dihydrochloride. This potent and selective synthetic ligand is a

crucial tool in the field of chemogenetics for the remote control of neuronal activity.

Core Structure and Chemical Properties
DREADD Agonist 21, also known as Compound 21, is a derivative of clozapine. The

dihydrochloride salt form enhances its water solubility, facilitating its use in a wide range of

experimental settings.

Chemical Structure:

IUPAC Name: 11-(1-piperazinyl)-5H-dibenzo[b,e][1]diazepine dihydrochloride

Molecular Formula: C₁₇H₁₈N₄ · 2HCl[2]

CAS Number: 2250025-92-2

Below is a table summarizing the key chemical properties of DREADD Agonist 21
Dihydrochloride.
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Property Value Reference

Molecular Weight 351.27 g/mol [2]

Appearance Yellow to brown powder [2]

Solubility
Water (up to 100 mM), DMSO

(up to 100 mM)

Storage

Desiccate at room

temperature; for long-term

storage, -20°C is

recommended.[2][3]

Mechanism of Action and Receptor Affinity
DREADD Agonist 21 is a potent agonist for muscarinic-based DREADDs, particularly the

excitatory hM3Dq and the inhibitory hM4Di receptors. It exhibits high selectivity for these

engineered receptors over their endogenous counterparts.

Receptor Binding and Potency
The following tables summarize the binding affinities (pKi), half-maximal effective

concentrations (pEC50), and half-maximal inhibitory concentrations (EC50) of DREADD

Agonist 21 for various DREADD and off-target receptors.

Table 1: DREADD Receptor Affinity and Potency

Receptor Assay Type
pKi (mean ±
SEM)

pEC50 (mean ±
SEM)

Reference

hM1Dq pERK1/2 7.20 ± 0.07 8.91 ± 0.09

hM3Dq
Calcium

Mobilization
- 8.48 ± 0.05

hM4Di pERK1/2 6.75 ± 0.08 7.77 ± 0.06

Table 2: Off-Target Receptor Binding Affinity
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Receptor Ki (nM) Reference

Histamine H1 6 [1]

Serotonin 5-HT2A 66 [1]

Serotonin 5-HT2C 170 [1]

Adrenergic α1A 280 [1]

Signaling Pathways
The activation of DREADD receptors by Agonist 21 initiates distinct intracellular signaling

cascades, leading to either neuronal excitation or inhibition.

hM3Dq (Gq-Coupled) Signaling Pathway
Activation of the Gq-coupled hM3Dq receptor by Agonist 21 stimulates Phospholipase C (PLC),

which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate

(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores,

while DAG activates Protein Kinase C (PKC), ultimately leading to neuronal depolarization and

increased excitability.
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hM3Dq (Gq) Signaling Pathway

hM4Di (Gi-Coupled) Signaling Pathway
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The Gi-coupled hM4Di receptor, upon activation by Agonist 21, inhibits adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A

(PKA) activity. Additionally, the βγ subunits of the Gi protein can directly activate G-protein-

coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization

and neuronal inhibition.
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hM4Di (Gi) Signaling Pathway

Experimental Protocols
The following are detailed methodologies for key experiments involving DREADD Agonist 21
Dihydrochloride.

In Vitro Calcium Mobilization Assay (FLIPR)
This protocol is designed to measure the increase in intracellular calcium following the

activation of Gq-coupled DREADDs.
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1. Plate cells expressing hM3Dq
in a 96-well plate

2. Incubate overnight
(37°C, 5% CO₂)

3. Load cells with a
calcium-sensitive dye (e.g., Fluo-4 AM)

4. Incubate for 30-60 min
(37°C, 5% CO₂)

5. Prepare serial dilutions of
DREADD Agonist 21 Dihydrochloride

6. Measure baseline fluorescence
in FLIPR instrument

7. Add Agonist 21 and
measure fluorescence change

8. Analyze data to determine
EC50 values

Click to download full resolution via product page

Calcium Mobilization Assay Workflow

Methodology:
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Cell Plating: Seed cells stably or transiently expressing the hM3Dq DREADD receptor into a

96-well, black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well. Allow

cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM, Molecular Probes) according to the manufacturer's instructions. Often, an anion-

exchange inhibitor like probenecid is included to prevent dye leakage. Remove the cell

culture medium and add 100 µL of the loading buffer to each well.

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake and de-

esterification.

Compound Preparation: Prepare a 2X stock solution of DREADD Agonist 21
Dihydrochloride in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM

HEPES). Perform serial dilutions to generate a concentration range for determining the

dose-response curve.

FLIPR Assay: Place the cell plate and the compound plate into a Fluorometric Imaging Plate

Reader (FLIPR). Program the instrument to measure baseline fluorescence for 10-20

seconds, then add 100 µL of the Agonist 21 solution to each well. Continue to measure the

fluorescence intensity every 1-2 seconds for at least 3-5 minutes.

Data Analysis: The change in fluorescence intensity over time reflects the change in

intracellular calcium concentration. The peak fluorescence response at each agonist

concentration is used to generate a dose-response curve and calculate the EC50 value.

ERK Phosphorylation Assay (Western Blot)
This protocol is used to assess the activation of downstream signaling pathways, such as the

MAPK/ERK pathway, following DREADD activation.

Methodology:

Cell Culture and Treatment: Plate cells expressing the DREADD of interest and grow to 70-

80% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with

DREADD Agonist 21 Dihydrochloride at the desired concentration for a specified time

(e.g., 5-15 minutes).
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Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in

radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or

Bradford protein assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE) on a 10% or 12% gel.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-

ERK) overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Data Analysis:

Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading

control.

Quantify the band intensities using densitometry software.

Calculate the ratio of p-ERK to total ERK to determine the extent of ERK activation.

In Vivo Administration in Mice
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This protocol outlines the intraperitoneal (i.p.) injection of DREADD Agonist 21
Dihydrochloride for in vivo studies.

Methodology:

Agonist Preparation: Dissolve DREADD Agonist 21 Dihydrochloride in sterile 0.9% saline

or another appropriate vehicle to the desired stock concentration. Ensure complete

dissolution. The solution can be filtered through a 0.22 µm syringe filter for sterilization.

Animal Handling: Acclimatize the mice to the experimental conditions to minimize stress.

Handle the mice gently but firmly.

Injection Procedure:

Restrain the mouse by scruffing the neck and back skin to expose the abdomen.

Tilt the mouse slightly head-down to move the abdominal organs away from the injection

site.

Insert a 27-30 gauge needle into the lower right or left abdominal quadrant, avoiding the

midline to prevent damage to the bladder or cecum. The needle should be inserted at a

15-20 degree angle.

Aspirate slightly to ensure no fluid or blood is drawn back, indicating correct placement in

the peritoneal cavity.

Inject the desired volume of the agonist solution (typically 5-10 µL/g of body weight).

Withdraw the needle and return the mouse to its home cage.

Monitoring: Observe the animal for any adverse reactions and proceed with the planned

behavioral or physiological experiments. The onset of action for Agonist 21 is typically within

15-30 minutes, with effects lasting for several hours.[2]

Conclusion
DREADD Agonist 21 Dihydrochloride is a powerful and versatile tool for the chemogenetic

manipulation of cellular signaling and neuronal activity. Its high potency, selectivity, and
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favorable pharmacokinetic properties make it an invaluable asset for researchers in

neuroscience and drug development. Adherence to the detailed experimental protocols

outlined in this guide will facilitate the generation of robust and reproducible data, furthering our

understanding of complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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